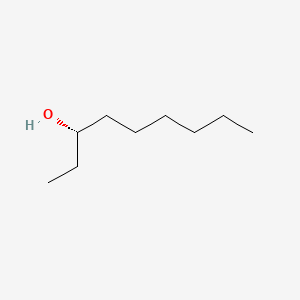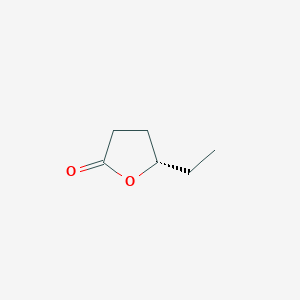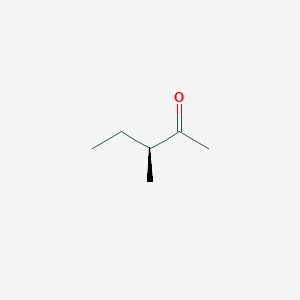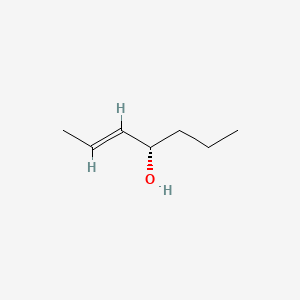
ethyl (2S)-2-chloro-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S)-2-chloro-3-oxobutanoate is an organic compound with the molecular formula C6H9ClO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-chloro-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
- Ethyl acetoacetate is dissolved in an inert solvent such as dichloromethane.
- Thionyl chloride is added dropwise to the solution while maintaining the temperature below 0°C.
- The reaction mixture is stirred for several hours until the formation of this compound is complete.
- The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent addition rates. This method enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S)-2-chloro-3-oxobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are typical reducing agents.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water are used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters or amides.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The products are the corresponding carboxylic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl (2S)-2-chloro-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is utilized in the development of drugs for treating various diseases, including cancer and infectious diseases.
Industry: The compound is employed in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of ethyl (2S)-2-chloro-3-oxobutanoate depends on its specific application. In general, the compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition or receptor binding in biological systems.
Comparación Con Compuestos Similares
Ethyl (2S)-2-chloro-3-oxobutanoate can be compared with similar compounds like ethyl acetoacetate and ethyl 2-chloroacetoacetate. While all these compounds contain ester and carbonyl functional groups, this compound is unique due to its chiral center and specific reactivity profile. This uniqueness makes it valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.
List of Similar Compounds
- Ethyl acetoacetate
- Ethyl 2-chloroacetoacetate
- Methyl acetoacetate
- Methyl 2-chloroacetoacetate
Propiedades
IUPAC Name |
ethyl (2S)-2-chloro-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDULEYWUGKOCMR-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2S)-butan-2-yl]-1,3-thiazole](/img/structure/B8253580.png)



![(3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione](/img/structure/B8253625.png)

![(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane](/img/structure/B8253628.png)







